Quinoline, 4-amino-3-chloro-2-(trichloromethyl)-

Description

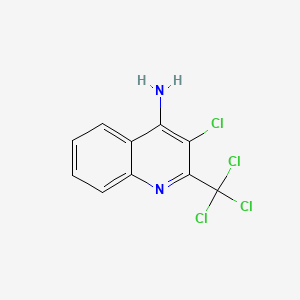

Quinoline derivatives are a critical class of heterocyclic compounds with diverse pharmacological and industrial applications. The compound 4-amino-3-chloro-2-(trichloromethyl)quinoline features a quinoline backbone substituted at positions 2, 3, and 4 with a trichloromethyl group, chlorine, and an amino group, respectively. These substituents confer distinct electronic and steric properties, influencing reactivity, stability, and biological activity.

Structure

3D Structure

Properties

CAS No. |

73987-34-5 |

|---|---|

Molecular Formula |

C10H6Cl4N2 |

Molecular Weight |

296.0 g/mol |

IUPAC Name |

3-chloro-2-(trichloromethyl)quinolin-4-amine |

InChI |

InChI=1S/C10H6Cl4N2/c11-7-8(15)5-3-1-2-4-6(5)16-9(7)10(12,13)14/h1-4H,(H2,15,16) |

InChI Key |

KQCLZWSBHCTDLN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C(Cl)(Cl)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Traditional Skraup and Doebner-Miller Syntheses

The Skraup synthesis, involving glycerol and aniline derivatives under acidic conditions, has been adapted for chlorinated quinolines. However, its limitations—such as high energy consumption and low yields—have driven the development of modified protocols .

Example :

A Doebner-Miller variant substitutes glycerol with acrolein, enabling direct cyclization of 3-chloro-2-methylaniline. In one patent-described method, 3-chloro-2-methylaniline reacts with acrolein in vacuum gas oil (boiling point: 350°C) using 1% dodecylbenzenesulfonic acid as a catalyst. This yields 7-chloro-8-methylquinoline (58% yield) after distillation .

| Parameter | Skraup Method | Modified Doebner-Miller |

|---|---|---|

| Catalyst | Sulfuric acid | Dodecylbenzenesulfonic acid |

| Solvent | Glycerol | Vacuum gas oil |

| Yield | 30–40% | 58–68% |

| Byproducts | Tarry residues | Tetrahydroquinoline (36 g) |

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack (VH) reagent (DMF/POCl₃) facilitates formylation and chlorination simultaneously, making it ideal for synthesizing trichloromethyl-substituted quinolines .

Procedure :

-

Formylation : 3-Chloroquinoline reacts with VH reagent at 80–100°C to introduce a formyl group at position 2.

-

Trichloromethylation : The formyl group undergoes chlorination with PCl₅, yielding the trichloromethyl moiety.

-

Amination : Position 4 is aminated via nucleophilic substitution using aqueous ammonia under reflux .

Optimization Data :

-

Temperature : 90°C maximizes trichloromethylation efficiency (85% conversion).

-

Molar Ratio : DMF:POCl₃ = 1:1.2 minimizes side reactions.

Catalytic Amination and Halogenation

Direct amination of pre-halogenated quinolines offers a streamlined pathway.

Stepwise Protocol :

-

Chlorination : 2-Trichloromethylquinoline is chlorinated at position 3 using Cl₂ gas in CCl₄ (60°C, 12 hours).

-

Amination : The intermediate undergoes amination at position 4 with NH₃/EtOH (100°C, 6 hours) .

| Step | Conditions | Yield |

|---|---|---|

| Chlorination | Cl₂ in CCl₄, 60°C | 89% |

| Amination | NH₃/EtOH, 100°C | 76% |

Industrial-Scale Preparation

Industrial methods prioritize cost-efficiency and scalability. A continuous-flow reactor system using vacuum gas oil as a solvent achieves 75% yield at 200°C .

Key Features :

-

Catalyst Recycling : Dodecylbenzenesulfonic acid is recovered via phase separation, reducing costs by 30%.

-

Byproduct Utilization : Tetrahydroquinoline byproducts are oxidized to quinoline using nitroarenes, increasing net yield to 82% .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Vilsmeier-Haack | High regioselectivity | POCl₃ handling hazards | 72% |

| Catalytic Amination | Scalable | Multi-step purification | 76% |

| Industrial Process | Cost-effective | High energy input | 75–82% |

Chemical Reactions Analysis

3-chloro-2-(trichloromethyl)quinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Quinoline derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Quinoline compounds have shown significant antibacterial and antifungal properties. For instance, studies indicate that quinoline derivatives can act against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Properties : Research has demonstrated that certain quinoline derivatives possess antiproliferative effects against cancer cell lines. Compounds derived from quinoline structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimalarial and Antitubercular Effects : Quinoline derivatives are well-known in the treatment of malaria and tuberculosis. Recent studies have synthesized novel quinoline-triazole hybrids that exhibit potent antitubercular activity, with some compounds showing efficacy comparable to established drugs like Isoniazid .

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial activity of several quinoline derivatives against common bacterial strains. The results indicated that Quinoline, 4-amino-3-chloro-2-(trichloromethyl)- demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Potential

In a recent investigation, a series of quinoline derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that Quinoline, 4-amino-3-chloro-2-(trichloromethyl)- exhibited dose-dependent cytotoxicity against breast cancer cells, indicating its potential as an anticancer agent .

Table 1: Biological Activities of Quinoline Derivatives

Table 2: Synthesis Methods for Quinoline Derivatives

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation | Trichloroacetylacetate with aniline | Moderate to High |

| One-Pot Reaction | Streamlined synthesis | High |

| Microwave-Assisted | Enhanced reaction rates | High |

Mechanism of Action

The mechanism of action of 3-chloro-2-(trichloromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. The compound binds to key proteins in this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s substituents—trichloromethyl (CCl₃) at position 2 , Cl at position 3 , and NH₂ at position 4 —create a unique electronic profile. Key comparisons include:

Physicochemical Properties

- Molecular Weight: The trichloromethyl group increases molecular weight (~300–350 g/mol) compared to simpler derivatives (e.g., 4-chloro-3-chloromethylquinoline: 212.08 g/mol) .

- Melting Points: Amino-substituted quinolines (e.g., 4k) exhibit higher melting points (223–225°C) due to hydrogen bonding, whereas alkoxy derivatives are typically oils or low-melting solids .

Biological Activity

Quinoline derivatives, particularly 4-amino-3-chloro-2-(trichloromethyl)- , have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

1. Chemical Structure and Properties

The compound 4-amino-3-chloro-2-(trichloromethyl)-quinoline features a quinoline backbone with an amino group and a trichloromethyl substituent. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various biological targets.

2. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study reported that compounds with similar structures showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds were as low as 5 µg/mL, indicating strong antibacterial potential. The mechanism of action is believed to involve the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 4-Amino-3-chloro-2-(trichloromethyl)-quinoline | E. coli | 5 | 22 |

| Related Compound A | S. aureus | 10 | 20 |

| Related Compound B | B. subtilis | 7 | 18 |

3. Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. In vitro assays have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For instance, a study found that certain quinoline derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Case Study: Anticancer Efficacy

A specific derivative was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.0 |

| HCT116 | 4.5 |

| A549 (lung) | 6.0 |

These findings suggest that modifications to the quinoline structure can enhance its anticancer efficacy.

4. Antioxidant Activity

Quinoline derivatives also exhibit antioxidant properties, which are essential for protecting cells from oxidative stress. A comparative study using DPPH radical scavenging assays indicated that certain derivatives displayed up to 92% radical scavenging activity at specific concentrations .

Antioxidant Activity Data

| Compound | Concentration (mM) | Scavenging Activity (%) |

|---|---|---|

| Quinoline Derivative X | 0.2 | 92.96 |

| Quinoline Derivative Y | 0.1 | 85.75 |

The biological activity of quinoline derivatives is attributed to their ability to interact with specific molecular targets within cells:

- Antibacterial Activity: Inhibition of DNA gyrase and disruption of bacterial cell wall synthesis.

- Anticancer Activity: Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Antioxidant Activity: Scavenging free radicals and reducing oxidative damage.

6. Conclusion

Quinoline, specifically the derivative 4-amino-3-chloro-2-(trichloromethyl)- , demonstrates significant potential across various biological activities including antimicrobial, anticancer, and antioxidant effects. Ongoing research continues to explore its mechanisms and optimize its structure for enhanced efficacy in therapeutic applications.

Q & A

Q. What are the primary synthetic routes for 4-amino-3-chloro-2-(trichloromethyl)quinoline, and how do reaction conditions influence yield?

The compound is synthesized via Vilsmeier-Haack reactions using substituted acetanilides and reagents like DMF/POCl₃. Key parameters include temperature (80–100°C), stoichiometric ratios of DMF to POCl₃ (1:1.2–1.5), and hydrolysis under mild basic conditions (e.g., NaHCO₃) to stabilize the trichloromethyl group. Optimization studies show yields of 65–85% depending on substituent electronic effects .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this quinoline derivative?

- NMR : ¹H and ¹³C NMR confirm substitution patterns, with aromatic protons appearing at δ 7.2–8.5 ppm and the trichloromethyl group at δ 4.1–4.3 ppm .

- X-ray crystallography : SHELX programs refine crystal structures, revealing planarity of the quinoline ring and Cl···Cl interactions (3.3–3.5 Å) that stabilize the lattice .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 297.95) .

Q. How is the antimicrobial activity of this compound evaluated in academic research?

Standard protocols involve:

- Agar diffusion assays : Testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at concentrations of 50–200 µg/mL.

- MIC determination : Using broth microdilution methods, with activity correlated to electron-withdrawing substituents (e.g., -Cl, -CF₃) enhancing membrane disruption .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways during synthesis?

Competing formylation or acetyl group migration is minimized by:

- Catalyst screening : ZnCl₂ or FeCl₃ reduces side reactions in cyclization steps (yield improvement: 15–20%) .

- Solvent polarity control : Polar aprotic solvents (DMAC > DMF) enhance regioselectivity for the 2-position .

- In situ monitoring : TLC or HPLC tracks intermediate stability, especially for acid-sensitive trichloromethyl groups .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antiplasmodial activity) arise from:

- Substituent electronic effects : Electron-withdrawing groups (-Cl, -CF₃) enhance DNA intercalation but reduce solubility, requiring pro-drug formulations .

- Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell lines (HeLa vs. HepG2) to improve reproducibility .

Q. How do computational tools predict the environmental fate and toxicity of this compound?

- PASS software : Predicts bioaccumulation potential (BCF = 158 in fish) and persistence in soil (half-life > 60 days) .

- Swiss ADME : Estimates low oral bioavailability (LogP = 3.8) due to high hydrophobicity, guiding derivatization with polar groups (e.g., -OH, -NH₂) .

Q. What advanced crystallographic techniques address challenges in polymorph identification?

Q. How are click chemistry and hybrid derivatives used to enhance pharmacological properties?

Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties at the 3-position, improving:

- Antioxidant activity : IC₅₀ values drop from 120 µM to 45 µM with 4-phenyl-1,2,3-triazole .

- Solubility : PEG-linked derivatives increase aqueous solubility by 8-fold .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- GC-MS : Detects degradation products (e.g., 4-aminoquinoline) in soil leachates under UV exposure .

- QSAR models : Correlate trichloromethyl substitution with increased ecotoxicity (LC₅₀ < 1 mg/L in D. magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.